molecular formula C13H15BClF3O2 B8053872 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester

5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B8053872
M. Wt: 306.52 g/mol
InChI Key: QPHSWGHVEFVMDU-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative with a trifluoromethyl group and a chlorine atom on the phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable boronic esters.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The synthesis typically starts with the reaction of 5-chloro-2-(trifluoromethyl)benzene with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or nickel.

  • Pinacol Ester Formation: The resulting boronic acid is then esterified with pinacol (2,3-dimethyl-2,3-butanediol) under mild conditions to form the pinacol ester.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a batch reactor, where the reagents are added sequentially under controlled temperature and pressure conditions.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reagents are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form phenolic derivatives or reduction to form boronic acids.

  • Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a solvent like toluene or water.

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

  • Phenolic Derivatives: Resulting from oxidation.

  • Boronic Acids: Resulting from reduction.

Scientific Research Applications

Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It is employed in the study of enzyme inhibitors and the development of new drugs. Medicine: It is used in the synthesis of drug candidates for various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters, which are essential intermediates in cross-coupling reactions. The boronic acid moiety reacts with organohalides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated compound used in cross-coupling reactions.

  • 2-Chloro-5-(trifluoromethyl)benzene: A precursor in the synthesis of boronic acids.

Uniqueness: 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its combination of a trifluoromethyl group and a boronic acid moiety, which enhances its reactivity and stability compared to similar compounds.

Properties

IUPAC Name

2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-7-8(15)5-6-9(10)13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHSWGHVEFVMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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